molecular formula C8H9NO3S B1344599 Ethyl 3-oxo-3-thiazol-2-YL-propionate CAS No. 212621-63-1

Ethyl 3-oxo-3-thiazol-2-YL-propionate

Cat. No.: B1344599
CAS No.: 212621-63-1
M. Wt: 199.23 g/mol
InChI Key: IYGKPDXKHOZVBQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 3-oxo-3-thiazol-2-YL-propionate is a complex compound with a molecular weight of 200.24 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

Thiazole compounds have been shown to exhibit diverse biological activities . They may interact with various biological targets, leading to changes at the molecular and cellular levels. More research is required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Thiazole compounds are known to impact a variety of biological processes , suggesting that multiple pathways could be affected

Result of Action

Some thiazole compounds have shown significant analgesic and anti-inflammatory activities , suggesting potential therapeutic applications.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and presence of other compounds can potentially affect its action. The compound is stored at room temperature , indicating some level of stability under these conditions.

Properties

IUPAC Name

ethyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-2-12-7(11)5-6(10)8-9-3-4-13-8/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGKPDXKHOZVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628536
Record name Ethyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212621-63-1
Record name Ethyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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